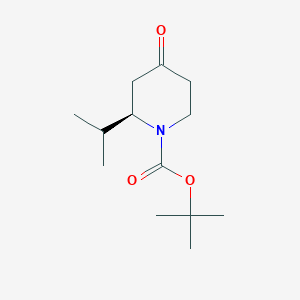
tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate is a chiral molecule that is relevant in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and as a building block in drug discovery. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl piperidine derivatives and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of tert-butyl piperidine derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate involves starting from L-alanine and involves resolution with O,O'-dibenzoyltartaric acid to obtain enantiomerically pure compounds . Similarly, the synthesis of 2-amino-5-tert-butylpyridine describes a robust method that yields fragments with improved physicochemical properties, which can be incorporated into pharmaceutical compounds . These methods highlight the importance of careful selection of starting materials and reaction conditions to achieve the desired chiral purity and yield.
Molecular Structure Analysis
X-ray studies of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, reveal details about the molecular structure, such as the orientation of side chains and the presence of hydrogen bonds that lead to specific molecular packing in the crystal structure . These structural insights are crucial for understanding the reactivity and interaction of the molecules with other compounds.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl piperidine derivatives is diverse. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives can undergo reactions with L-selectride to yield cis isomers, and subsequent reactions can afford trans isomers . Additionally, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi leads to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are useful synthons for preparing diverse piperidine derivatives . These reactions demonstrate the versatility of tert-butyl piperidine derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can significantly affect the solubility and steric properties of the compounds, as seen in the synthesis and characterization of 4'-tert-butyl-2,2':6',2''-terpyridine . The electron-releasing effect of the tert-butyl substituent can also influence the electrochemical properties of the compounds, as observed in cyclic voltammetric data . These properties are essential for the application of these compounds in drug discovery and development.
Applications De Recherche Scientifique
Stereoselective Syntheses of Piperidine Derivatives
tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate and its derivatives are primarily used in stereoselective syntheses. These compounds, when reacted with L-selectride or through Mitsunobu reaction, give rise to various isomers and derivatives, contributing significantly to the field of stereochemistry and organic synthesis (Boev et al., 2015). For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its 3-substituted derivatives have been used to generate cis and trans isomers with high yield and stereoselectivity.
Formation of Oxygen Heterocycles
The compound also serves as a precursor in the formation of oxygen heterocycles. tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, when treated with certain reagents, leads to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These, upon further treatment, cyclize with high stereoselectivity into cis-isomers of N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles (Moskalenko & Boev, 2014).
Synthesis of Piperidine Derivatives
The compound is also used as a key intermediate in synthesizing a wide range of piperidine derivatives, demonstrating its versatility in organic chemistry. For instance, reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with certain reagents yields tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are crucial synthons for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).
Intermediate in Jak3 Inhibitor Synthesis
tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a derivative, plays a role as an important intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis process includes a series of steps starting from readily available reagents and highlights the compound's importance in medicinal chemistry (Chen Xin-zhi, 2011).
X-ray Crystallography Studies
In the realm of structural chemistry, X-ray studies have revealed significant details about the molecular structure and packing of these compounds. For example, tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate has been studied for its crystal structure and molecular packing driven by strong O-H...O=C hydrogen bonds (Didierjean et al., 2004).
Mécanisme D'action
Target of Action
Tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate, also known as (2R)-1-N-Boc-2-isopropyl-piperidin-4-one, is a compound that primarily targets amines . Amines are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups .
Mode of Action
The mode of action of Tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate involves the conversion of an amino group into a carbamate . This conversion is achieved with the help of the tert-butyloxycarbonyl (t-Boc or simply Boc) group . The stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed, makes this compound a better option than, for example, a methoxycarbonyl derivative .
Biochemical Pathways
The biochemical pathways affected by Tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate are primarily related to the protection of amines . The compound allows for the transformations of other functional groups without affecting the amines . This is achieved by converting the amino group into a carbamate, which is a more stable form .
Pharmacokinetics
It is known that the compound is used in chemical transformations due to its stability
Result of Action
The result of the action of Tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate is the protection of amines during chemical transformations . By converting the amino group into a carbamate, the compound prevents the amines from reacting, allowing for the transformation of other functional groups .
Action Environment
The action of Tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate is influenced by various environmental factors. The stability of the compound makes it suitable for use in various chemical environments . .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (2R)-4-oxo-2-propan-2-ylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(2)11-8-10(15)6-7-14(11)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHRUAIXGSWYPC-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

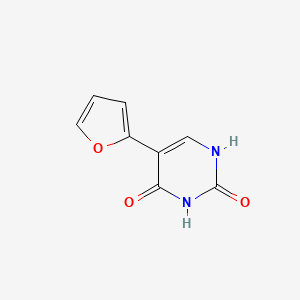
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)
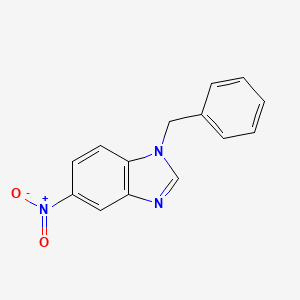
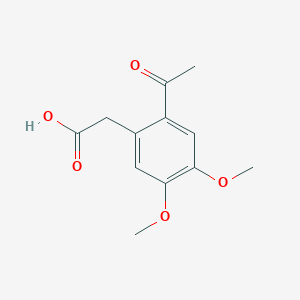
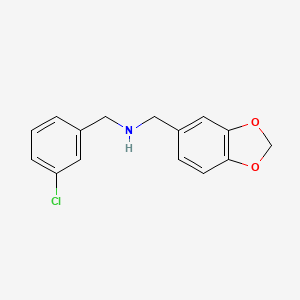
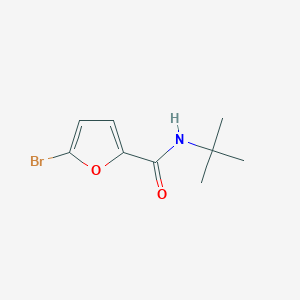


![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)



![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)
